N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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Overview
Description
N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, an oxazolidinyl ring, and an imidazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide typically involves multiple steps, starting with the preparation of the oxazolidinyl ring. One common method involves the reaction of 2,5-difluorobenzene sulfonyl chloride with an appropriate oxazolidinone precursor under basic conditions to form the sulfonyl-oxazolidinyl intermediate. This intermediate is then reacted with an imidazolylpropylamine derivative to form the final oxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods such as chromatography and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and oxazolidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the oxazolidinyl and imidazolyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’‘-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N’-[2-(1H-indol-3-yl)ethyl]oxamide
- N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-pyridyl)propyl]oxamide
Uniqueness
N’'-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazolyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O5S/c19-13-2-3-14(20)15(10-13)31(28,29)25-8-9-30-16(25)11-23-18(27)17(26)22-4-1-6-24-7-5-21-12-24/h2-3,5,7,10,12,16H,1,4,6,8-9,11H2,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYTROQZNAXAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCCN3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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